Cyclosporin B is a natural cyclic oligopeptide belonging to the cyclosporin family of fungal secondary metabolites. [, , ] These compounds are primarily known for their potent immunosuppressive activities. [, , ] Cyclosporin B is produced by various fungal species, including Trichoderma polysporum and Tolypocladium inflatum. [, ] While structurally similar to the more widely known Cyclosporin A, Cyclosporin B exhibits distinct biological properties, making it an interesting subject for scientific research. [, ]
Cyclosporin B is a cyclic undecapeptide that belongs to the class of natural immunosuppressants derived from the fungus Tolypocladium inflatum. It is structurally similar to Cyclosporin A, which is widely used in clinical settings, particularly for organ transplantation and autoimmune diseases. Cyclosporin B has garnered attention for its potential therapeutic applications due to its immunosuppressive properties, although it is less commonly used than Cyclosporin A.
Cyclosporin B is produced by the fermentation of Tolypocladium inflatum, a soil-dwelling fungus. This compound falls under the classification of cyclic peptides and is categorized as a member of the cyclosporins, which are known for their ability to modulate immune responses. The chemical structure of Cyclosporin B consists of a cyclic arrangement of amino acids, contributing to its unique biological activity.
The synthesis of Cyclosporin B can be achieved through various methods, primarily focusing on fermentation techniques. The process involves:
A typical extraction method includes mixing the fermented culture with ethyl acetate, followed by centrifugation to separate the organic layer containing Cyclosporin B. Further purification can involve column chromatography techniques to achieve high purity levels suitable for analytical and therapeutic use .
Cyclosporin B has a complex molecular structure characterized by its cyclic nature and specific stereochemistry. The molecular formula is , with a molecular weight of approximately 1202.5 g/mol. The structure consists of eleven amino acids linked in a cyclic arrangement, contributing to its immunosuppressive properties.
The stereochemical configuration is crucial for its biological activity, with specific spatial arrangements affecting its interaction with target proteins in immune cells. Techniques such as nuclear magnetic resonance spectroscopy and infrared spectroscopy are commonly used to elucidate its structure .
Cyclosporin B undergoes various chemical reactions that can modify its structure or enhance its properties. Key reactions include:
These reactions are typically studied using chromatographic methods to monitor changes in composition and purity .
Cyclosporin B exerts its immunosuppressive effects primarily by inhibiting T-cell activation. The mechanism involves:
This action results in reduced immune response, making it valuable in transplant medicine and autoimmune conditions .
Cyclosporin B exhibits several notable physical and chemical properties:
These properties influence its formulation in pharmaceutical preparations and impact its bioavailability .
Cyclosporin B has several scientific applications, including:
Due to its unique properties, Cyclosporin B continues to be a subject of research aimed at developing new therapeutic agents with improved efficacy and reduced side effects compared to existing immunosuppressants .
Cyclosporin B (CsB) is a secondary metabolite primarily biosynthesized by the filamentous fungus Tolypocladium inflatum (teleomorph: Elaphocordyceps subsessilis). This cyclic undecapeptide shares structural similarities with cyclosporin A (CsA) but differs by a single amino acid substitution (D-alanine at position 2 replaced by D-aminobutyric acid). The biosynthetic pathway occurs within a dedicated 45.8 kb gene cluster (designated sim) comprising 12 core genes (simA–simL) [2] [6]. This cluster exhibits chromosomal stability due to its internal genomic location, contrasting with the plasticity observed in subtelomeric secondary metabolite clusters in T. inflatum [4].
The nonproteinogenic amino acid (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (Bmt) serves as a signature precursor for cyclosporins, including CsB. Bmt biosynthesis requires three enzymes encoded within the sim cluster:
Table 1: Core Genes in the Cyclosporin B Biosynthetic Cluster
Gene | Protein Function | Role in CsB Biosynthesis |
---|---|---|
simA | Nonribosomal peptide synthetase (NRPS) | Catalyzes peptide assembly |
simB | Alanine racemase | Generates D-alanine substrate |
simG | Polyketide synthase (PKS) | Synthesizes Bmt precursor |
simI | Cytochrome P450 | Hydroxylates Bmt intermediate |
simJ | Aminotransferase | Transaminates Bmt precursor |
simL | bZIP transcription factor | Regulates cluster expression |
simC | Cyclophilin | Confers self-resistance |
simD | ABC Transporter | Mediates cellular efflux |
Cyclosporin B biosynthesis is orchestrated by cyclosporin synthetase (SimA), a 1.7 MDa multidomain NRPS classified as a Type A linear synthetase. SimA consists of 11 semi-autonomous modules, each responsible for incorporating one amino acid into the peptide backbone. Each module contains catalytic domains arranged in a C-A-T-MT organization (MT denotes N-methyltransferase domain present in 7/11 modules) [9] [10]. The biosynthetic sequence follows:
Module 1 exhibits stringent selectivity for Bmt, while Module 2 incorporates D-aminobutyric acid instead of D-alanine (characteristic of CsA). Chain elongation proceeds bidirectionally from modules 1 and 11, converging at the central module (module 6). Termination involves an unusual terminal C domain catalyzing macrocyclization and release, forming the characteristic cyclic undecapeptide structure [9].
Table 2: NRPS Module Organization in SimA for Cyclosporin B
Module | A-Domain Specificity | Domains | Position in CsB |
---|---|---|---|
1 | Bmt | C-A-T-MT | 1 |
2 | D-aminobutyric acid | C-A-T-MT | 2 |
3 | L-α-aminobutyric acid | C-A-T-MT | 3 |
4 | L-alanine | C-A-T | 4 |
5 | L-leucine | C-A-T-MT | 5 |
6 | L-leucine | C-A-T-MT | 6 |
7 | L-alanine | C-A-T | 7 |
8 | L-leucine | C-A-T | 8 |
9 | L-alanine | C-A-T | 9 |
10 | L-valine | C-A-T-MT | 10 |
11 | L-methylleucine | C-A-T-MT | 11 |
Expression of the sim cluster is governed by hierarchical regulatory mechanisms:
Ecological stimuli significantly impact CsB biosynthesis. Cocultivation of T. inflatum with competing fungi induces sim cluster expression, suggesting a defensive ecological role. Insect hemolymph elevates transcript levels of simC (cyclophilin) and simD (transporter), enhancing self-resistance during pathogenesis [2] [5]. Deletion mutants of biosynthetic genes (simA, simG) exhibit reduced virulence against insect hosts, confirming CsB's role as a virulence factor [5].
Table 3: Regulatory Factors Influencing Cyclosporin B Biosynthesis
Regulatory Factor | Type | Mechanism | Effect on CsB |
---|---|---|---|
SimL | bZIP transcription factor | Direct promoter binding | Essential activation |
LaeA | Global regulator | Chromatin remodeling (H3K9ac) | Positive regulation |
CdaR | Histone deacetylase | Chromatin compaction | Repression |
Hemolymph | Environmental signal | Upregulates simC/simD | Enhanced self-resistance |
Fungal competitors | Ecological trigger | Induces cluster expression | Defense response |
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